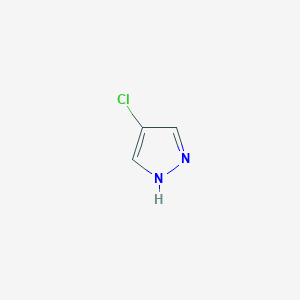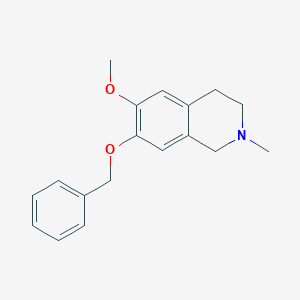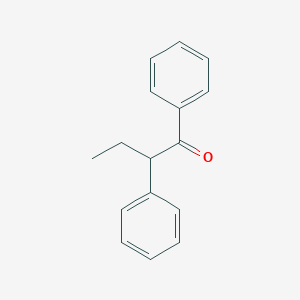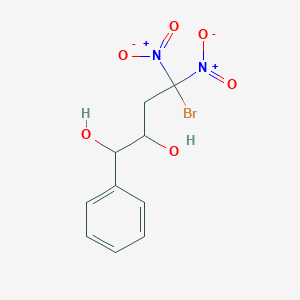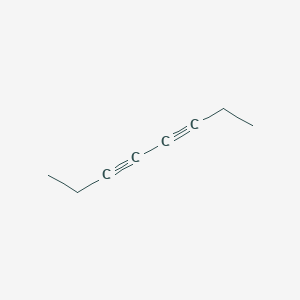
3,5-Octadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Octadiyne is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow liquid that is highly reactive and has a unique structure that makes it an important molecule for various research purposes.
Mecanismo De Acción
The mechanism of action of 3,5-Octadiyne is not well understood, but it is believed to be due to its highly reactive nature. This compound can undergo various chemical reactions, including cycloadditions, rearrangements, and polymerizations. These reactions can lead to the formation of new organic molecules, which can be used for various research purposes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,5-Octadiyne. However, it has been reported to exhibit cytotoxicity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 3,5-Octadiyne has been shown to inhibit the growth of some bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Octadiyne in lab experiments is its highly reactive nature, which makes it an important building block for the synthesis of various organic molecules. However, the low yield of its synthesis and the need for careful handling due to its highly reactive nature are some of the limitations of using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the use of 3,5-Octadiyne in scientific research. One of the most promising areas is the development of new synthetic methodologies using this compound as a building block. Additionally, 3,5-Octadiyne can be used as a probe for studying the mechanism of various chemical reactions, which can lead to the development of new synthetic strategies. Furthermore, the potential anti-cancer and antibacterial properties of this compound can be explored further to develop new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,5-Octadiyne is a highly reactive compound that has gained significant attention in scientific research due to its potential applications in organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, and it is also used as a probe for studying the mechanism of various chemical reactions. Although there is limited information available on the biochemical and physiological effects of 3,5-Octadiyne, it has been shown to exhibit cytotoxicity against cancer cells and inhibit the growth of some bacteria. The potential future directions for the use of this compound in scientific research are vast, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 3,5-Octadiyne involves the reaction between 1,5-hexadiyne and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a ligand. The product obtained from this reaction is a mixture of isomers, which can be separated using chromatography techniques. The yield of this reaction is generally low, and the process requires careful handling due to the highly reactive nature of the compound.
Aplicaciones Científicas De Investigación
3,5-Octadiyne has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, including natural products, pharmaceuticals, and materials. It is also used in the development of new synthetic methodologies, such as the Sonogashira coupling reaction. Furthermore, 3,5-Octadiyne is used as a probe for studying the mechanism of various chemical reactions, including cycloadditions and rearrangements.
Propiedades
Número CAS |
16387-70-5 |
|---|---|
Nombre del producto |
3,5-Octadiyne |
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
octa-3,5-diyne |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
Clave InChI |
LILZEAJBVQOINI-UHFFFAOYSA-N |
SMILES |
CCC#CC#CCC |
SMILES canónico |
CCC#CC#CCC |
Otros números CAS |
16387-70-5 |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



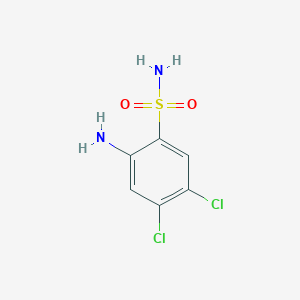
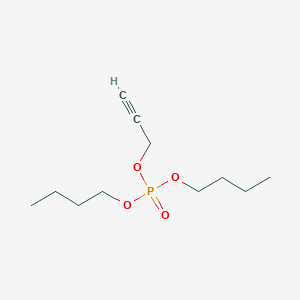
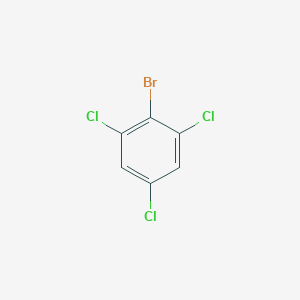
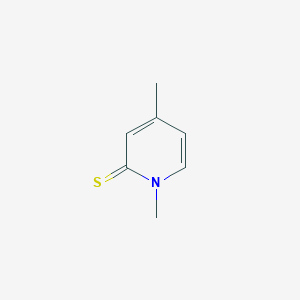
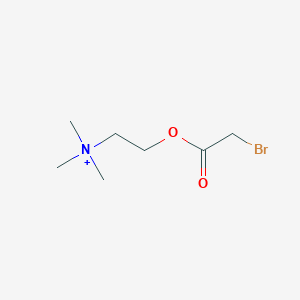



![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
